2-(Ethylamino)-7-(3-fluorophenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with a suitable aldehyde to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 2-(ETHYLAMINO)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of the ethylamino group and the 3-fluorophenyl substituent, which confer specific electronic and steric properties. These features can influence its reactivity and biological activity, making it distinct from similar compounds .
Properties
Molecular Formula |
C14H14FN3OS |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(ethylamino)-7-(3-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H14FN3OS/c1-2-16-14-18-13-12(20-14)10(7-11(19)17-13)8-4-3-5-9(15)6-8/h3-6,10H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
BARILRXGIHVAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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